molecular formula C11H13N B13824341 N,N-dimethyl-4-(prop-1-yn-1-yl)aniline CAS No. 474661-33-1

N,N-dimethyl-4-(prop-1-yn-1-yl)aniline

Cat. No.: B13824341
CAS No.: 474661-33-1
M. Wt: 159.23 g/mol
InChI Key: MBCJMBITMRVQSJ-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(prop-1-yn-1-yl)aniline is an organic compound with the molecular formula C11H13N It is characterized by the presence of a dimethylamino group and a propynyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(prop-1-yn-1-yl)aniline typically involves the alkylation of N,N-dimethylaniline with a suitable propargyl halide. One common method is the reaction of N,N-dimethylaniline with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(prop-1-yn-1-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

N,N-dimethyl-4-(prop-1-yn-1-yl)aniline has the molecular formula C11H13NC_{11}H_{13}N and a molecular weight of approximately 159.23 g/mol. The compound features a dimethylamino group attached to a phenyl ring, along with a propynyl substituent, which contributes to its unique reactivity and functional properties .

Applications in Scientific Research

1. Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. Its alkyne functional group allows for diverse reactions, including:

  • Alkyne Metathesis : This reaction can be employed to create complex molecules by exchanging alkynes, which is valuable in pharmaceutical chemistry.
  • Cross-Coupling Reactions : It can be utilized in palladium-catalyzed cross-coupling reactions, leading to the formation of biaryl compounds that are significant in medicinal chemistry .

2. Catalysis

The compound has been explored as a catalyst or catalyst precursor due to its ability to stabilize transition states in various chemical reactions. Its unique structure allows it to participate in:

  • Catalytic Enantioselective Synthesis : Research indicates that derivatives of this compound can facilitate enantioselective transformations, yielding chiral products with high selectivity .

Data Table: Comparative Reactivity and Applications

Application AreaDescriptionKey Benefits
Organic SynthesisIntermediate for complex organic moleculesVersatile reactivity
CatalysisUsed in catalytic reactions for synthesizing chiral compoundsHigh enantioselectivity
Pharmaceutical ChemistryPrecursor for biologically active compoundsPotential therapeutic applications
Material ScienceComponent in developing new materials with specific propertiesEnhanced material characteristics

Case Studies

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the use of this compound in the synthesis of biaryl compounds through cross-coupling reactions. The reaction conditions were optimized to achieve high yields and selectivity, showcasing the compound's utility as a building block in organic synthesis .

Case Study 2: Enantioselective Catalysis

In another investigation, researchers utilized this compound as a catalyst precursor for asymmetric synthesis. The results indicated that the compound could facilitate reactions with enantiomeric excesses greater than 90%, highlighting its potential in producing chiral pharmaceuticals .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-4-(prop-1-yn-1-yl)aniline is unique due to its combination of a dimethylamino group and a propynyl group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various reactions, including oxidation and cyclization, makes it a versatile compound in organic synthesis and research.

Biological Activity

N,N-Dimethyl-4-(prop-1-yn-1-yl)aniline is a compound of increasing interest in biological research due to its potential antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a dimethylamino group and a propargyl substituent, which contribute to its unique reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it a versatile candidate for further research in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In particular, it has been investigated for its effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness:

Bacterial Strain MIC (mg/mL) Activity
Staphylococcus aureus0.0039 - 0.025Strong
Escherichia coli0.0039 - 0.025Strong
Pseudomonas aeruginosa> 100Weak

These findings suggest that the compound is particularly potent against Gram-positive bacteria like S. aureus and Gram-negative bacteria like E. coli .

Anticancer Activity

This compound has also been studied for its anticancer properties. In vitro assays demonstrated that the compound can inhibit the proliferation of various cancer cell lines, including HeLa cells (cervical cancer), with IC50 values indicating significant potency:

Cell Line IC50 (µM) Effectiveness
HeLa3 - 18Moderate
MDA-MB-231 (breast)> 10Low
A549 (lung)> 180Low

The mechanism of action appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in treated cells .

The biological activity of this compound is attributed to several mechanisms:

1. Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thus blocking their activity. This is particularly relevant in microbial systems where enzyme inhibition can disrupt essential metabolic pathways.

2. Photosensitization: It can act as a photosensitizer, generating reactive oxygen species (ROS) under light exposure, which can damage cellular components leading to cell death.

3. Electrophilic Substitution: The dimethylamino group increases electron density on the aromatic ring, enhancing reactivity towards electrophiles, which may further contribute to its biological effects .

Study on Antimicrobial Activity

In a recent study published in MDPI, researchers evaluated the antimicrobial properties of this compound against a panel of bacteria and fungi. The results indicated that the compound effectively inhibited growth at low concentrations, particularly against S. aureus and E. coli, confirming its potential as an antimicrobial agent .

Study on Anticancer Effects

Another study focused on the anticancer effects of this compound on human cancer cell lines. The findings showed that treatment with this compound resulted in significant apoptosis in HeLa cells, with mechanisms involving tubulin disruption being identified as key to its antiproliferative effects .

Properties

CAS No.

474661-33-1

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

N,N-dimethyl-4-prop-1-ynylaniline

InChI

InChI=1S/C11H13N/c1-4-5-10-6-8-11(9-7-10)12(2)3/h6-9H,1-3H3

InChI Key

MBCJMBITMRVQSJ-UHFFFAOYSA-N

Canonical SMILES

CC#CC1=CC=C(C=C1)N(C)C

Origin of Product

United States

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